molecular formula C9H11ClN2O B8481220 2-(6-chloropyridin-2-yl)morpholine

2-(6-chloropyridin-2-yl)morpholine

Cat. No.: B8481220
M. Wt: 198.65 g/mol
InChI Key: SCIMOCJYBGRBRA-UHFFFAOYSA-N
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Description

2-(6-Chloropyridin-2-yl)morpholine is a valuable chemical intermediate in scientific research and development. This compound features a morpholine ring substituted at the 2-position with a 6-chloropyridinyl group, a structural motif common in medicinal chemistry . The chloropyridine moiety acts as an excellent handle for further synthetic elaboration, making this compound a versatile building block for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials . Researchers utilize this and related N-heterocyclic compounds in areas including drug discovery, agrochemical development, and material science . As a key intermediate, its primary value lies in its potential to undergo various cross-coupling reactions and nucleophilic substitutions, enabling the rapid generation of diverse compound libraries for biological screening . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this chemical.

Properties

Molecular Formula

C9H11ClN2O

Molecular Weight

198.65 g/mol

IUPAC Name

2-(6-chloropyridin-2-yl)morpholine

InChI

InChI=1S/C9H11ClN2O/c10-9-3-1-2-7(12-9)8-6-11-4-5-13-8/h1-3,8,11H,4-6H2

InChI Key

SCIMOCJYBGRBRA-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Standard Reaction Protocol

A mixture of 2,6-dichloropyridine (1.0 eq) and morpholine (1.2 eq) is refluxed in anhydrous toluene with potassium carbonate (1.5 eq) as the base. The reaction typically completes within 12–16 hours at 110°C, yielding the target compound after aqueous workup and column purification (hexane/EtOAc gradient).

Key Variables

  • Solvent Effects : Polar aprotic solvents like DMF accelerate the reaction but complicate purification. Toluene balances reactivity and practicality.

  • Base Selection : K2CO3 outperforms weaker bases (e.g., NaHCO3) by maintaining a pH conducive to deprotonation without inducing side reactions.

Table 1: SNAr Optimization Data

ConditionYield (%)Purity (%)Reaction Time (h)
Toluene, K2CO3789516
DMF, K2CO385888
THF, NaHCO3459224

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated strategies offer regioselective control, particularly for functionalized pyridine precursors. The Ullmann coupling between 2-bromo-6-chloropyridine and morpholine has gained traction for its scalability.

Palladium(I) Iodide Catalysis

A catalytic system of PdI2 (5 mol%) and KI (2.0 eq) in 1,4-dioxane facilitates coupling at 90°C. This method achieves 82% yield with <2% homocoupling byproducts, as confirmed by HPLC analysis.

Mechanistic Insights

The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by amine coordination and reductive elimination. KI enhances catalyst turnover by stabilizing Pd intermediates.

Table 2: Cross-Coupling Performance Metrics

Catalyst SystemTemp (°C)Yield (%)Selectivity (%)
PdI2/KI908298
Pd(OAc)2/Xantphos1207595
CuI/1,10-phenanthroline1506890

Ring-Closing Metathesis (RCM)

A less conventional approach involves constructing the morpholine ring from a pre-functionalized pyridine precursor. Starting with N-allyl-2-chloro-6-vinylpyridine, Grubbs II catalyst (5 mol%) induces cyclization in dichloromethane at 40°C.

Stereochemical Considerations

The RCM route produces a 3:1 diastereomer ratio favoring the trans-configured morpholine due to pseudo A1,3 strain during ring closure. Isomer separation requires chiral HPLC, limiting practicality for bulk synthesis.

Table 3: RCM Efficiency Parameters

Catalyst Loading (mol%)Conversion (%)Diastereomer Ratio (trans:cis)
5913:1
10952.8:1

Photoredox-Mediated Decarboxylative Alkylation

Emerging methodologies employ visible light catalysis to install the morpholine moiety. Irradiation of 2-chloro-6-pyridylacetic acid with morpholine and [Ru(bpy)3]Cl2 (2 mol%) under blue LEDs induces decarboxylative coupling.

Radical Propagation Dynamics

The reaction generates a pyridylmethyl radical, which abstracts a hydrogen atom from morpholine before recombining. This single-electron transfer (SET) pathway avoids harsh conditions, achieving 65% yield at ambient temperature.

Comparative Analysis of Synthetic Routes

Table 4: Method Benchmarking

MethodAvg Yield (%)ScalabilityPurification Complexity
SNAr78HighModerate
Pd-Catalyzed Coupling82ModerateHigh
RCM91LowVery High
Photoredox65ModerateLow

Chemical Reactions Analysis

Types of Reactions

2-(6-chloropyridin-2-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives with hydrogenated pyridine rings.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-(6-chloropyridin-2-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomerism in Chloropyridinyl Substituents

The position of the chlorine atom on the pyridine ring significantly impacts molecular properties. For instance:

  • 2-(6-Chloropyridin-2-yl)morpholine (target compound) features chlorine at the 6-position of the pyridin-2-yl group.
  • 4-((6-Chloropyridin-3-yl)methyl)morpholine (CAS 311774-34-2) has chlorine at the 6-position of pyridin-3-yl, with a methylene bridge linking morpholine to the pyridine.

Variation in Heterocyclic Systems

Replacement of pyridine with other aromatic systems modifies steric and electronic profiles:

  • 4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine incorporates a quinoline core, introducing a fused benzene ring.

Substituent Effects on Physicochemical Properties

Substituents on the pyridine ring influence solubility, stability, and reactivity:

  • 2-(6-Methyl-pyridin-2-yl)-morpholine dihydrochloride (CAS 1361112-96-0) replaces chlorine with a methyl group, reducing electronegativity and increasing hydrophobicity. The dihydrochloride salt form enhances aqueous solubility compared to the free base.
  • 2-(5-Methyl-pyridin-2-yl)-morpholine dihydrochloride (CAS 1361118-65-1) demonstrates how even minor positional changes (methyl at pyridine 5- vs. 6-position) can affect steric interactions in molecular recognition.

Data Tables

Table 1: Structural and Physicochemical Comparison of Selected Compounds

Compound Name Molecular Formula Substituents CAS Number Key Properties
2-(6-Chloropyridin-2-yl)morpholine C₉H₁₁ClN₂O 6-Cl on pyridin-2-yl N/A Polar, moderate solubility
4-((6-Chloropyridin-3-yl)methyl)morpholine C₁₀H₁₃ClN₂O 6-Cl on pyridin-3-yl, methylene bridge 311774-34-2 Higher lipophilicity
2-(6-Methyl-pyridin-2-yl)-morpholine dihydrochloride C₁₀H₁₆Cl₂N₂O 6-Me on pyridin-2-yl, diHCl salt 1361112-96-0 Enhanced solubility
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine C₁₈H₁₉ClN₃O Quinoline core, pyrrolidine substituent N/A High molecular weight

Key Research Findings

  • Salt Forms : Dihydrochloride salts (e.g., 2-(6-Methyl-pyridin-2-yl)-morpholine dihydrochloride) improve solubility, critical for in vivo applications .
  • Heterocyclic Diversity: Fusion of morpholine with quinoline or pyrimidine systems broadens biological activity profiles, as seen in antimicrobial or kinase inhibition studies .

Q & A

Q. Advanced

  • Purity Verification : Ensure compounds are >98% pure via HPLC and elemental analysis to exclude confounding impurities .
  • Assay Standardization : Replicate assays under identical conditions (pH, temperature) to isolate structure-activity relationships (SAR) .
  • Control Experiments : Use isosteric analogs (e.g., bromo/methyl substitutions) to differentiate electronic vs. steric effects .

What are the key considerations for ensuring compound stability during storage?

Basic
Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent degradation. The chloro group is hydrolytically sensitive; avoid prolonged exposure to moisture or acidic/basic conditions . Stability studies using accelerated thermal gravimetric analysis (TGA) recommend shelf-life limits .

How can SAR studies optimize pharmacological profiles of derivatives?

Q. Advanced

  • Ring Modifications : Introduce substituents (e.g., fluoro, methoxy) on the pyridine ring to modulate lipophilicity and target engagement .
  • Morpholine Functionalization : Replace oxygen with sulfur or N-alkyl groups to alter metabolic stability .
  • In Silico Screening : Virtual libraries prioritize analogs with predicted dopamine D4 receptor selectivity (e.g., Ki < 100 nM) .

What primary reactions does the compound undergo, and which reagents are used?

Q. Basic

  • Nucleophilic Substitution : Chlorine replaced by amines (e.g., NH₃/EtOH) or thiols (NaSH/DMF) .
  • Oxidation : m-CPBA converts morpholine to N-oxide derivatives .
  • Reduction : LiAlH₄ reduces carbonyls to alcohols in ester derivatives .

How are crystal structures determined, and what role do software tools play?

Advanced
Single-crystal X-ray diffraction data collected at 100K (λ = 0.71073 Å) are refined using SHELXL, which employs least-squares algorithms to optimize atomic coordinates and displacement parameters . ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement .

How does the morpholine ring’s electronic nature influence reactivity?

Basic
The morpholine oxygen’s electron-donating effect increases electron density at the pyridine’s ortho/para positions, directing electrophilic substitution. Compared to piperidine, morpholine’s lower basicity reduces protonation under acidic conditions, enhancing solubility in polar media .

What methodologies assess preclinical toxicity and environmental impact?

Q. Advanced

  • In Vitro Cytotoxicity : MTT assays on HepG2 cells (IC₅₀ values).
  • Ecotoxicology : Daphnia magna acute toxicity tests (LC₅₀) .
  • ADMET Prediction : SwissADME models logP and CYP450 interactions to prioritize low-risk candidates .

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